molecular formula C8H11NO B1280087 6-Isopropylpyridin-2(1H)-one CAS No. 62969-85-1

6-Isopropylpyridin-2(1H)-one

Cat. No. B1280087
CAS RN: 62969-85-1
M. Wt: 137.18 g/mol
InChI Key: XNDNTUOEUNAQAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridin-2(1H)-one derivatives has been reported using different approaches. For instance, a domino reaction has been utilized to synthesize 4,6-diarylated pyridin-2(1H)-one derivatives from chalcones under metal and base-free conditions, suggesting a mechanism that includes Michael addition, amination, intramolecular amidation, and dehydronitrosation . Although the specific synthesis of 6-Isopropylpyridin-2(1H)-one is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridin-2(1H)-one derivatives is characterized by the presence of a planar pyridin-2(1H)-one group, as indicated in the study of 2-Isopropyl-6-methylpyrimidin-4(3H)-one . The planarity and potential for hydrogen bonding interactions, such as those observed in the crystal structure of related compounds, are likely to be relevant for 6-Isopropylpyridin-2(1H)-one as well.

Chemical Reactions Analysis

The chemical reactivity of pyridin-2(1H)-one derivatives includes their ability to participate in catalytic processes. For example, ruthenium(II) complexes bearing a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine have shown good catalytic activity in the transfer hydrogenation of ketones . This indicates that pyridin-2(1H)-one derivatives can be functionalized to form complexes with metals and exhibit catalytic properties, which could be explored for 6-Isopropylpyridin-2(1H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-2(1H)-one derivatives are influenced by their molecular structure and intermolecular interactions. For instance, the presence of intermolecular hydrogen bonds and C-H…π interactions contribute to the stabilization of the crystal structure in related compounds . These interactions are likely to affect the melting points, solubility, and crystalline properties of 6-Isopropylpyridin-2(1H)-one. Additionally, the coordination chemistry of related ligands with metal ions, as studied in zinc, cadmium, and mercury complexes, reveals the potential for isomerization and the influence of temperature and metal ions on the structure .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
  • Methods of Application: The process involves utilizing a radical approach for the protodeboronation . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

The tert-butyl Group in Chemistry and Biology

  • Summary of Application: The tert-butyl group is highlighted by summarising characteristic applications . It has a unique reactivity pattern due to its crowded structure .
  • Methods of Application: The tert-butyl group is used in various chemical transformations . It also has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
  • Results or Outcomes: The unique reactivity pattern of the tert-butyl group has led to its use in a variety of applications, from chemical transformations to biosynthetic and biodegradation pathways .

The tert-butyl Group in Chemistry and Biology

  • Summary of Application: The tert-butyl group is highlighted by summarising characteristic applications . It has a unique reactivity pattern due to its crowded structure .
  • Methods of Application: The tert-butyl group is used in various chemical transformations . It also has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
  • Results or Outcomes: The unique reactivity pattern of the tert-butyl group has led to its use in a variety of applications, from chemical transformations to biosynthetic and biodegradation pathways .

Safety And Hazards

This involves examining any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This involves considering potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

6-propan-2-yl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(2)7-4-3-5-8(10)9-7/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDNTUOEUNAQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropylpyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Benjahad, M Croisy, C Monneret… - Journal of medicinal …, 2005 - ACS Publications
In a program to optimize the anti-HIV activity of the 4-benzyl and 4-benzoyl-3-dimethylaminopyridinones 9 and 10, lead compounds in a new class of highly potent non-nucleoside type …
Number of citations: 49 pubs.acs.org
Y Du, J Sun, Q Gong, Y Wang, P Fu… - Journal of agricultural …, 2018 - ACS Publications
Four new α-pyrones (1–4) and eight known analogues (5–12) were identified from the secondary metabolites of Streptomyces sp. OUCMDZ-3436 derived from the marine green algae …
Number of citations: 44 pubs.acs.org
EM Brun, S Gil, R Mestres, M Parra - Synthesis, 2000 - thieme-connect.com
We report here a simple procedure for the preparation of 4, 6-disubstituted-and 3, 4, 6-trisubstituted-2-pyridones and 3-substituted-isoquinol-1-ones, in good yields, from lithium …
Number of citations: 17 www.thieme-connect.com

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